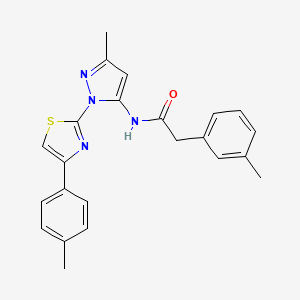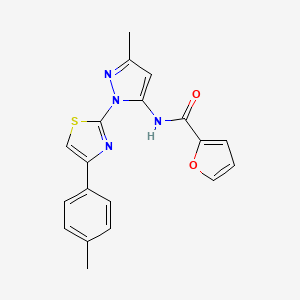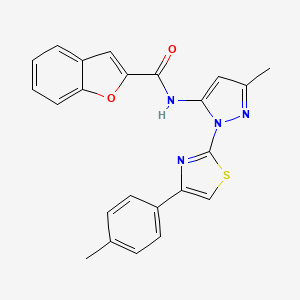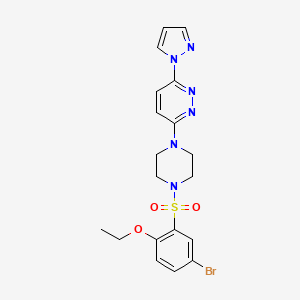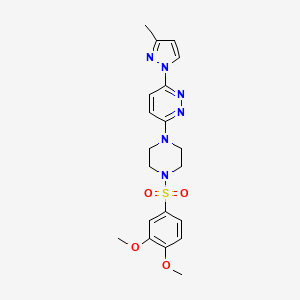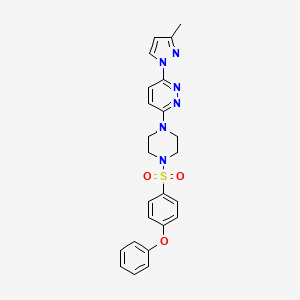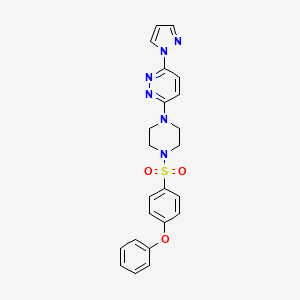
3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
Übersicht
Beschreibung
3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Wirkmechanismus
3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor works by inhibiting the activity of this compound, which is a serine/threonine kinase that is involved in the regulation of various cellular processes. This compound is involved in the phosphorylation of various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of this compound leads to the dephosphorylation of these substrates, which can have various effects on cellular processes such as glycogen metabolism, gene expression, and cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound inhibitor can have various biochemical and physiological effects. Inhibition of this compound has been shown to improve insulin sensitivity in diabetes by increasing glucose uptake and glycogen synthesis. This compound inhibitor has also been shown to have neuroprotective effects in Alzheimer's disease by reducing tau phosphorylation and beta-amyloid accumulation. In addition, this compound inhibitor has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor in lab experiments include its specificity for this compound, which allows for the selective inhibition of this kinase. This compound inhibitor also has a well-defined mechanism of action, which makes it easier to study its effects on cellular processes. The limitations of using this compound inhibitor in lab experiments include its potential off-target effects, which can lead to unintended consequences. In addition, the use of this compound inhibitor in lab experiments requires careful consideration of the concentration and exposure time to avoid potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor. One potential direction is the development of more specific this compound inhibitors that can target the different isoforms of this kinase. Another potential direction is the investigation of the role of this compound in other diseases such as Parkinson's disease and schizophrenia. In addition, the use of this compound inhibitor in combination with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of more efficient and cost-effective synthesis methods for this compound inhibitor could facilitate its widespread use in scientific research.
Conclusion
In conclusion, this compound, also known as this compound inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this chemical compound have been discussed in this paper. Further research on this compound inhibitor could lead to the development of new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer. Studies have shown that this compound inhibitor can inhibit the activity of glycogen synthase kinase-3 (this compound), which is involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. Inhibition of this compound has been shown to have neuroprotective effects in Alzheimer's disease and to improve insulin sensitivity in diabetes. This compound inhibitor has also been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
3-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c30-33(31,21-9-7-20(8-10-21)32-19-5-2-1-3-6-19)28-17-15-27(16-18-28)22-11-12-23(26-25-22)29-14-4-13-24-29/h1-14H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCACSLXICRJSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B3201271.png)



